molecular formula C4H7Cl2N3O B3032907 (1,3-Dichloropropan-2-ylideneamino)urea CAS No. 62379-76-4

(1,3-Dichloropropan-2-ylideneamino)urea

Cat. No. B3032907
CAS RN: 62379-76-4
M. Wt: 184.02 g/mol
InChI Key: BTUYOLKNXUDTSG-UHFFFAOYSA-N
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Description

(1,3-Dichloropropan-2-ylideneamino)urea is a chemical compound with the molecular formula C4H7Cl2N3O and a molecular weight of 184.02 g/mol . It is also known by other names such as 1,3-dichloro-acetone semicarbazone and 2-[2-chloro-1-(chloromethyl)ethylidene]-1-hydrazinecarboxamide .


Molecular Structure Analysis

The molecular structure of (1,3-Dichloropropan-2-ylideneamino)urea consists of 4 carbon atoms, 7 hydrogen atoms, 2 chlorine atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure and arrangement of these atoms are not provided in the search results.

Scientific Research Applications

Biosensors Development

Urea, a compound closely related to (1,3-Dichloropropan-2-ylideneamino)urea, has significant applications in the development of biosensors, especially for detecting urea concentrations in various fields like fishery, dairy, food preservation, and agriculture. These biosensors use enzymes like urease for detecting urea and are critical for monitoring health conditions and environmental parameters (Botewad et al., 2021).

Hydrogen Carrier for Energy Supply

Research on urea as a hydrogen carrier highlights its potential in fuel cell power, offering a sustainable and long-term energy supply. Its attributes include non-toxicity, stability, ease of transport, and storage, making urea a promising candidate for future sustainable hydrogen supply (Rollinson et al., 2011).

Agricultural Applications

In agriculture, urea is a critical component as non-protein nitrogen in ruminant diets and plays a vital role in nitrogen metabolism. Advances in molecular biotechnologies provide insights into urea-degrading bacteria and urea nitrogen metabolism in ruminants, paving the way for strategies to enhance the efficiency of urea utilization in agriculture (Jin et al., 2018).

Industrial Applications

Urea's role extends to industrial applications, particularly in electrochemical technology with room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures for electroplating and energy storage. The ease of handling these mixtures and the increased research interest highlight urea's potential in advancing electrochemical technology (Tsuda et al., 2017).

Aquatic Systems and Microbial Metabolism

Urea serves as an important nitrogen source for primary producers in aquatic systems. The complex metabolic pathways involving urea transport, production, and decomposition underscore its multifaceted role in the physiology and ecology of different species, as well as in the biogeochemistry of urea in aquatic environments (Solomon et al., 2010).

properties

IUPAC Name

(1,3-dichloropropan-2-ylideneamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2N3O/c5-1-3(2-6)8-9-4(7)10/h1-2H2,(H3,7,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUYOLKNXUDTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NNC(=O)N)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308114
Record name 3F-953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Dichloropropan-2-ylideneamino)urea

CAS RN

62379-76-4
Record name NSC202401
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202401
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3F-953
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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